

Application Notes & Protocols: Spectroscopic Analysis of 1-Chloro-2-propylbenzene

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Compound of Interest

Compound Name: 1-Chloro-2-propylbenzene

CAS No.: 1730-86-5

Cat. No.: B155286

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-Chloro-2-propylbenzene** (CAS No: 1730-86-5) is a halogenated aromatic compound.^{[1][2]} Its structural elucidation and purity assessment are critical for its application in chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the comprehensive characterization of this molecule.^{[3][4]} This document provides detailed protocols for these analytical methods and presents a summary of the expected spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **1-Chloro-2-propylbenzene**.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1-Chloro-2-propylbenzene** (Solvent: CDCl₃, Reference: TMS)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Note: Aromatic proton signals are complex due to overlapping ortho, meta, and para couplings. [3][5] The chemical shifts of the propyl group are predicted based on typical values for alkylbenzenes. [6][7]

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-Chloro-2-propylbenzene** (Solvent: CDCl_3)



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Note: Aromatic carbons typically appear between 120-150 ppm. [4] Specific assignments require advanced 2D NMR experiments.

Table 3: Key FT-IR Absorption Bands for **1-Chloro-2-propylbenzene**



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Note: The exact position of absorption bands can vary slightly based on the sample state.

Table 4: Key Mass Spectrometry (GC-MS) Data for **1-Chloro-2-propylbenzene** (Electron Ionization)



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Data is interpreted from the NIST Mass Spectrometry Data Center.^[1] The characteristic 3:1 ratio of the $[M]^+$ and $[M+2]^+$ peaks confirms the presence of one chlorine atom.

Experimental Workflow

The overall workflow for the spectroscopic analysis of **1-Chloro-2-propylbenzene** involves sample preparation followed by parallel analysis using NMR, FT-IR, and GC-MS, culminating in data integration for structural confirmation.



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Caption: Workflow for the spectroscopic analysis of **1-Chloro-2-propylbenzene**.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To determine the carbon-hydrogen framework of **1-Chloro-2-propylbenzene**.

Materials:

- **1-Chloro-2-propylbenzene** sample (5-20 mg for ^1H , 50-100 mg for ^{13}C)
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Pasteur pipette
- NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh 5-20 mg of the **1-Chloro-2-propylbenzene** sample and place it in a clean, dry vial.[6]

- Add approximately 0.7 mL of CDCl_3 to the vial and gently swirl to dissolve the sample completely.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.[6]
 - Optimize the magnetic field homogeneity by shimming the instrument.[6]
 - For ^1H NMR, acquire the spectrum using a standard one-pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .[6]
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in **1-Chloro-2-propylbenzene**.

Materials:

- **1-Chloro-2-propylbenzene** sample (1-2 drops)

- FT-IR Spectrometer with a demountable cell or an Attenuated Total Reflectance (ATR) accessory
- Salt plates (NaCl or KBr), if using a demountable cell
- Volatile solvent (e.g., chloroform or dichloromethane) for cleaning
- Kimwipes

Procedure (Neat Liquid Film Method):

- Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Preparation: Place one clean, dry salt plate on a flat surface.^{[8][9]} Add one small drop of **1-Chloro-2-propylbenzene** to the center of the plate.^{[9][10]}
- Carefully place the second salt plate on top and gently rotate it to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.^[10]
- Sample Analysis: Place the assembled salt plates into the sample holder in the FT-IR spectrometer.^[11]
- Data Acquisition: Acquire the infrared spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
- Cleaning: After analysis, disassemble the plates, wipe them with a Kimwipe, and rinse thoroughly with a volatile solvent like chloroform.^{[9][10]} Allow them to air dry completely before storing them in a desiccator to prevent damage from humidity.^[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To confirm the molecular weight, determine the fragmentation pattern, and assess the purity of **1-Chloro-2-propylbenzene**.

Materials:

- **1-Chloro-2-propylbenzene** sample
- High-purity solvent (e.g., Dichloromethane or Hexane)
- GC vials with septa
- Microsyringe
- GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) by dissolving a small amount of **1-Chloro-2-propylbenzene** in the chosen solvent in a GC vial.
- Instrument Setup:
 - GC Conditions:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).[12]
 - Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
 - Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
 - Source Temperature: 230°C.[12]
 - Mass Range: Scan from m/z 40 to 400.
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[13] The data acquisition system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

- Data Analysis:
 - Identify the peak corresponding to **1-Chloro-2-propylbenzene** in the TIC.
 - Analyze the mass spectrum of this peak. Identify the molecular ion ($[M]^+$) and the $[M+2]^+$ isotopic peak.
 - Compare the fragmentation pattern to known databases (e.g., NIST) or interpret it based on established fragmentation rules for halogenated aromatic compounds.[1]

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